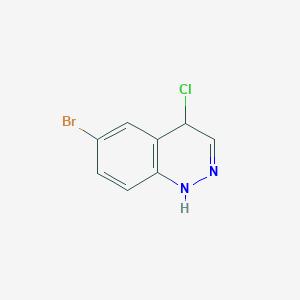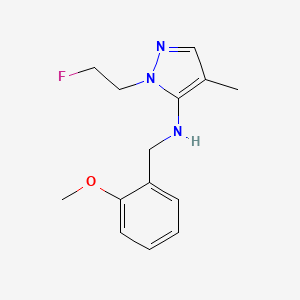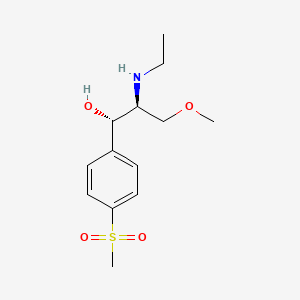
6-Aminophenazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminophenazine-1-carboxylic acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 6-Aminophenazine-1-carboxylic acid, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method uses oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the arylation process.
Industrial Production Methods
Industrial production of phenazine derivatives often involves microbial biosynthesis. For example, Pseudomonas chlororaphis can be engineered to produce phenazine-1-carboxylic acid, which can then be chemically modified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
6-Aminophenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can yield alcohol derivatives.
Scientific Research Applications
6-Aminophenazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other phenazine derivatives.
Biology: It exhibits antimicrobial properties and can be used to study bacterial resistance mechanisms.
Medicine: It has potential antitumor properties and can be used in cancer research.
Industry: It can be used in the development of new pesticides and herbicides
Mechanism of Action
The mechanism of action of 6-Aminophenazine-1-carboxylic acid involves its interaction with cellular components. It can generate reactive oxygen species, leading to oxidative stress and cell death. This compound targets various molecular pathways, including those involved in energy metabolism and cell wall synthesis .
Comparison with Similar Compounds
6-Aminophenazine-1-carboxylic acid can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its antifungal and antibacterial activities.
Phenazine-1-carboxamide: Exhibits strong antagonistic activity against fungal pathogens.
Clofazimine: A potent antituberculosis agent used as a prototype for developing new antimicrobial drugs.
These compounds share similar biological activities but differ in their specific applications and mechanisms of action. This compound is unique due to its amino group, which can be further modified to enhance its properties.
Properties
Molecular Formula |
C13H9N3O2 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
6-aminophenazine-1-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c14-8-4-2-6-10-12(8)16-9-5-1-3-7(13(17)18)11(9)15-10/h1-6H,14H2,(H,17,18) |
InChI Key |
VUJNNEZYTILMQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)
![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)


![9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759048.png)


amine](/img/structure/B11759061.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759068.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759071.png)
